molecular formula C14H16N4O B15066350 N-(2-Azabicyclo[2.2.1]heptan-6-yl)pyrrolo[1,2-c]pyrimidine-3-carboxamide

N-(2-Azabicyclo[2.2.1]heptan-6-yl)pyrrolo[1,2-c]pyrimidine-3-carboxamide

Cat. No.: B15066350
M. Wt: 256.30 g/mol
InChI Key: QWCBDQBNNSIOFU-UHFFFAOYSA-N
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Description

N-(2-Azabicyclo[2.2.1]heptan-6-yl)pyrrolo[1,2-c]pyrimidine-3-carboxamide is a bicyclic heterocyclic compound featuring a pyrrolo[1,2-c]pyrimidine core fused with a 2-azabicyclo[2.2.1]heptane moiety. The compound’s carboxamide linkage and nitrogen-rich architecture make it a candidate for pharmaceutical applications, particularly in modulating enzymes or receptors requiring precise stereoelectronic complementarity .

Properties

Molecular Formula

C14H16N4O

Molecular Weight

256.30 g/mol

IUPAC Name

N-(2-azabicyclo[2.2.1]heptan-6-yl)pyrrolo[1,2-c]pyrimidine-3-carboxamide

InChI

InChI=1S/C14H16N4O/c19-14(17-12-5-9-4-11(12)15-7-9)13-6-10-2-1-3-18(10)8-16-13/h1-3,6,8-9,11-12,15H,4-5,7H2,(H,17,19)

InChI Key

QWCBDQBNNSIOFU-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1NC2)NC(=O)C3=CC4=CC=CN4C=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Azabicyclo[2.2.1]heptan-6-yl)pyrrolo[1,2-c]pyrimidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale biotransformation processes using whole cell catalysts. For example, the resolution of (±)-2-azabicyclo[2.2.1]hept-5-en-3-one, a versatile intermediate in the synthesis of carbocyclic nucleosides, can be achieved with very high optical purity using whole cell catalysts .

Chemical Reactions Analysis

Types of Reactions

N-(2-Azabicyclo[2.2.1]heptan-6-yl)pyrrolo[1,2-c]pyrimidine-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for aminoacyloxylation, and various oxidizing and reducing agents depending on the specific reaction conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes results in the formation of oxygenated 2-azabicyclo[2.2.1]heptanes .

Scientific Research Applications

N-(2-Azabicyclo[2.2.1]heptan-6-yl)pyrrolo[1,2-c]pyrimidine-3-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of N-(2-Azabicyclo[2.2.1]heptan-6-yl)pyrrolo[1,2-c]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the specific application and context. For example, in medicinal chemistry, it may interact with specific enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of pyrrolo-pyrimidine derivatives, which are frequently explored for their pharmacological properties. Below is a comparative analysis with structurally related analogs, focusing on synthetic pathways , physicochemical properties , and biological activity .

Physicochemical Properties

Key data for 7c (from ) and inferred properties of the target compound:

Property 7c (Analog) Target Compound (Inferred)
Molecular Formula C21H22N4O2 ~C17H19N5O (estimated)
Elemental Analysis C: 69.52%, H: 6.10%, N:15.86% Higher N% (due to azabicyclo group)
MS (m/z) 362 (M+) ~317–330 (lower due to smaller size)
NMR Shifts (δ, ppm) 124–164 (aromatic/amide) Upfield shifts expected for bicyclic

Its higher nitrogen content (15.86% in 7c vs. ~18–20% inferred for the target) may improve solubility in polar solvents .

Research Findings and Limitations

  • Synthetic Challenges : The azabicyclo[2.2.1]heptane moiety requires advanced stereocontrol, increasing synthesis complexity compared to simpler pyrrolo-pyrimidines.
  • Data Gaps: Direct pharmacological data for the target compound is absent in the provided evidence. Comparisons rely on structural extrapolation and known trends in heterocyclic chemistry.

Biological Activity

N-(2-Azabicyclo[2.2.1]heptan-6-yl)pyrrolo[1,2-c]pyrimidine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a bicyclic structure incorporating both azabicyclic and pyrimidine moieties, with the molecular formula C14H16N4OC_{14}H_{16}N_{4}O and a molecular weight of 256.30 g/mol. The presence of the carboxamide functional group enhances its solubility in polar solvents, which is advantageous for biological applications.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

  • Anticancer Activity : Similar compounds have shown potential as anticancer agents, suggesting that this compound may also possess similar properties.
  • Cognitive Enhancement : Studies have demonstrated effects on cognitive functions, including improvements in spatial learning and memory in animal models .

The compound's interaction with specific receptors has been a focus of research. It has been shown to act as a positive allosteric modulator (PAM) at muscarinic receptors, which are implicated in cognitive processes. At low concentrations, it displays PAM activity, while at higher concentrations, it exhibits intrinsic agonist activity leading to adverse effects such as gastrointestinal disturbances and convulsions .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique structural features of this compound against other structurally related compounds:

Compound NameStructural FeaturesBiological Activity
4-amino-7-tert-butylpyrrolo[2,3-d]pyrimidine-5-carboxylic acidPyrrolo-pyrimidine coreAnticancer
4-amino-1-cyclopentylpyrazolo[3,4-d]pyrimidinePyrazolo-pyrimidine coreAntitumor
5-bromo-1H-pyrazol-3-aminesPyrazole derivativesAntiviral

This table illustrates that while many compounds share structural similarities, the specific bicyclic structure combined with a pyrimidine moiety may enhance pharmacological properties of this compound compared to others lacking such complexity.

Cognitive Improvement in Animal Models

In a study examining cognitive enhancement, this compound was administered to mice subjected to scopolamine-induced memory deficits. The results indicated significant improvements in performance on tasks assessing spatial learning and memory retention compared to control groups receiving placebo treatments .

Clinical Implications

The ongoing research into the pharmacological profile of this compound suggests potential applications in treating cognitive disorders such as Alzheimer's disease and schizophrenia due to its modulatory effects on cholinergic systems. This aligns with recent advances in drug design targeting muscarinic receptors for cognitive enhancement therapies .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for N-(2-Azabicyclo[2.2.1]heptan-6-yl)pyrrolo[1,2-c]pyrimidine-3-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis of bicyclic pyrrolo-pyrimidine derivatives often involves coupling heterocyclic amines (e.g., 2-azabicyclo[2.2.1]heptane) with activated pyrimidine precursors. A critical step is optimizing reaction parameters such as solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalysts (e.g., Pd-mediated cross-coupling). For example, analogous pyridine derivatives require precise control of stoichiometry to avoid side products like dimerization or over-functionalization . Characterization via LC-MS and NMR at intermediate stages ensures fidelity. Reactor design principles (e.g., continuous flow vs. batch) can enhance reproducibility and scalability .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and analytical techniques?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm bicyclic framework integration and carboxamide proton signals (δ 8.5–10.5 ppm).
  • HRMS : Verify molecular weight with <2 ppm error.
  • X-ray crystallography : Resolve stereochemistry of the azabicycloheptane moiety, critical for biological activity.
  • Elemental analysis : Match experimental vs. theoretical C/H/N ratios (e.g., deviations <0.3% indicate purity).
    Cross-validation with synthetic intermediates (e.g., iodopyridin-3-yl precursors) minimizes structural ambiguities .

Q. What experimental design principles are essential for studying this compound’s reactivity?

  • Methodological Answer :

  • Control experiments : Include blank reactions (no catalyst) and reference compounds (e.g., unsubstituted pyrrolo-pyrimidines) to isolate reactivity trends.
  • DoE (Design of Experiments) : Use factorial designs to test variables (temperature, pH, solvent) and identify interactions affecting yield.
  • Safety protocols : Adhere to institutional chemical hygiene plans for handling reactive intermediates (e.g., iodinated precursors) .
    Mentorship frameworks (quarterly meetings with primary/secondary advisors) ensure rigorous validation .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reaction pathways for this compound?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT) predict transition states and regioselectivity in carboxamide formation. For example, conflicting data on cyclization vs. dimerization can be resolved by comparing activation energies of competing pathways. ICReDD’s hybrid approach integrates computed reaction coordinates with experimental screening (e.g., automated HPLC) to prioritize viable pathways . Meta-analyses of similar bicyclic systems (e.g., thieno[2,3-b]pyridines) provide benchmarks for error margins .

Q. What strategies address low selectivity in functionalizing the pyrrolo[1,2-c]pyrimidine core?

  • Methodological Answer :

  • Steric directing groups : Introduce bulky substituents (e.g., pivalamide) at the 3-position to block undesired C-H activation .
  • Catalytic systems : Test Pd/Xantphos complexes for Suzuki-Miyaura couplings, which enhance ortho-selectivity in pyrimidine derivatives.
  • Kinetic profiling : Use stopped-flow IR to monitor transient intermediates and adjust reagent addition rates.
    Data from analogous pyrazolo[1,5-a]pyrimidine syntheses suggest that electronic effects (e.g., electron-withdrawing groups) dominate over steric effects in regioselectivity .

Q. How can researchers reconcile discrepancies between in silico predictions and experimental binding affinities for this compound?

  • Methodological Answer :

  • Free energy perturbation (FEP) : Refine docking models by simulating ligand-protein binding dynamics (e.g., with GROMACS).
  • SPR (Surface Plasmon Resonance) : Validate computed Kd_d values experimentally; discrepancies >1 log unit warrant re-evaluation of force fields.
  • Crystallographic validation : Resolve protein-ligand co-structures to identify unmodeled water molecules or conformational flexibility.
    Training in "Practical Training in Chemical Biology Methods & Experimental Design" (e.g., CHEM/IBiS 416) ensures proficiency in cross-disciplinary validation .

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